molecular formula C13H15N B14661455 2-(2-Methylbut-3-yn-2-yl)-2,3-dihydro-1H-isoindole CAS No. 49696-72-2

2-(2-Methylbut-3-yn-2-yl)-2,3-dihydro-1H-isoindole

Cat. No.: B14661455
CAS No.: 49696-72-2
M. Wt: 185.26 g/mol
InChI Key: KHEGZLXMNNDXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylbut-3-yn-2-yl)-2,3-dihydro-1H-isoindole is an organic compound with a unique structure that combines an isoindole core with a 2-methylbut-3-yn-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylbut-3-yn-2-yl)-2,3-dihydro-1H-isoindole typically involves the reaction of isoindole derivatives with 2-methylbut-3-yn-2-yl halides under specific conditions. The reaction can be catalyzed by transition metals such as palladium or copper to facilitate the coupling process. The reaction conditions often include the use of solvents like tetrahydrofuran or dimethylformamide, and the reactions are carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylbut-3-yn-2-yl)-2,3-dihydro-1H-isoindole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(2-Methylbut-3-yn-2-yl)-2,3-dihydro-1H-isoindole has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2-Methylbut-3-yn-2-yl)-2,3-dihydro-1H-isoindole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbut-3-yn-2-yl acetate
  • 2-Methylbut-3-yn-2-ol
  • 2-Methylbut-3-yn-2-yl benzene

Uniqueness

Compared to these similar compounds, 2-(2-Methylbut-3-yn-2-yl)-2,3-dihydro-1H-isoindole stands out due to its isoindole core, which imparts unique chemical and biological properties.

Properties

CAS No.

49696-72-2

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

2-(2-methylbut-3-yn-2-yl)-1,3-dihydroisoindole

InChI

InChI=1S/C13H15N/c1-4-13(2,3)14-9-11-7-5-6-8-12(11)10-14/h1,5-8H,9-10H2,2-3H3

InChI Key

KHEGZLXMNNDXCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)N1CC2=CC=CC=C2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.